1-Methyleneindane

Description

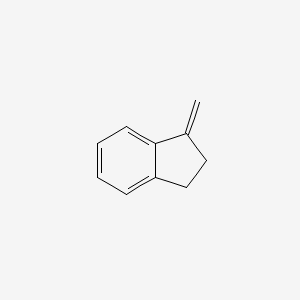

Structure

3D Structure

Properties

IUPAC Name |

3-methylidene-1,2-dihydroindene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSZRNMVUILZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152446 | |

| Record name | 1-Methyleneindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-56-5 | |

| Record name | 1-Methyleneindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyleneindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 1-Methyleneindane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 1-methyleneindane, a valuable bicyclic alkene in organic synthesis and medicinal chemistry. The mechanisms, experimental protocols, and quantitative data for the most common and effective methods are detailed herein, with a focus on providing actionable information for laboratory application.

Core Synthetic Strategies

The formation of this compound (C₁₀H₁₀) predominantly proceeds through two principal mechanistic pathways: olefination of a carbonyl group and elimination reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent methods are:

-

Wittig Olefination of Indan-1-one: A reliable method for the direct conversion of the keto group in indan-1-one to a methylene group.

-

Dehydration of 1-Methyl-1-indanol: An acid-catalyzed elimination reaction that provides a straightforward route from the corresponding tertiary alcohol. This alcohol is typically synthesized via a Grignard reaction with indan-1-one.

I. Wittig Olefination of Indan-1-one

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. In the context of this compound synthesis, indan-1-one is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂).

Mechanism of Action

The reaction proceeds through a concerted [2+2] cycloaddition mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of indan-1-one, leading to the formation of a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired this compound and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.

Experimental Protocol: Wittig Reaction

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Indan-1-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via syringe. The formation of the orange-red ylide is indicative of a successful reaction.

-

Stir the mixture at 0 °C for 1 hour.

-

Olefination: Dissolve indan-1-one in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

Quantitative Data

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Time | 12-16 hours |

| Reaction Temperature | 0 °C to room temperature |

II. Dehydration of 1-Methyl-1-indanol

An alternative and often high-yielding route to this compound involves the acid-catalyzed dehydration of 1-methyl-1-indanol. This precursor is readily synthesized from indan-1-one via a Grignard reaction.

Step 1: Grignard Reaction for 1-Methyl-1-indanol Synthesis

Mechanism:

The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of indan-1-one. This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the tertiary alcohol, 1-methyl-1-indanol.

Experimental Protocol: Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or THF

-

Methyl bromide or methyl iodide

-

Indan-1-one

-

Saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether.

-

Dissolve methyl bromide or iodide in anhydrous diethyl ether and add it dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicates the start of the reaction.

-

Continue the addition at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Addition to Ketone: Cool the Grignard reagent to 0 °C.

-

Dissolve indan-1-one in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture over a mixture of ice and saturated aqueous NH₄Cl or dilute HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 1-methyl-1-indanol.

Step 2: Acid-Catalyzed Dehydration

Mechanism:

The dehydration of 1-methyl-1-indanol proceeds via an E1 elimination mechanism. The hydroxyl group is first protonated by an acid catalyst to form a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation at the C1 position. A weak base (e.g., water or the conjugate base of the acid) then abstracts a proton from the adjacent methyl group, leading to the formation of the exocyclic double bond of this compound.

Experimental Protocol: Dehydration

Materials:

-

1-Methyl-1-indanol

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), or an acidic resin)

-

Toluene or benzene

-

Dean-Stark apparatus

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1-methyl-1-indanol in toluene.

-

Add a catalytic amount of the acid catalyst (e.g., 0.1 mol% PTSA).

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC until all the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data

| Parameter | Value |

| Typical Yield (Grignard) | 85-95% |

| Typical Yield (Dehydration) | 90-98% |

| Overall Yield | 76-93% |

| Reaction Time (Dehydration) | 1-4 hours |

| Reaction Temperature (Dehydration) | Reflux in toluene (~111 °C) |

III. Spectroscopic Characterization of this compound

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃):

-

Aromatic protons: Multiplet in the range of δ 7.1-7.4 ppm.

-

Exocyclic methylene protons: Two singlets or narrow multiplets around δ 5.0-5.5 ppm.

-

Aliphatic protons of the five-membered ring: Two triplets or multiplets in the range of δ 2.8-3.2 ppm and δ 2.4-2.8 ppm.

-

-

¹³C NMR (CDCl₃):

-

Aromatic carbons: Multiple signals between δ 120-145 ppm.

-

Quaternary aromatic carbon: Signal around δ 145-150 ppm.

-

Alkene carbons: Signals around δ 140-145 ppm (quaternary) and δ 105-110 ppm (CH₂).

-

Aliphatic carbons: Signals around δ 30-35 ppm.

-

-

IR (neat):

-

C=C stretch (alkene): ~1640 cm⁻¹.

-

=C-H stretch (alkene): ~3070 cm⁻¹.

-

C-H stretch (aromatic): ~3030 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

Molecular ion (M⁺): m/z = 130.

-

Conclusion

Both the Wittig olefination of indan-1-one and the dehydration of 1-methyl-1-indanol represent effective and high-yielding methods for the synthesis of this compound. The two-step Grignard/dehydration sequence often provides a slightly higher overall yield and may be more amenable to large-scale synthesis due to the lower cost of reagents and simpler purification of the intermediate alcohol. The Wittig reaction, however, offers a more direct, one-pot conversion from the ketone, which can be advantageous in certain synthetic strategies. The choice of method will ultimately be guided by the specific requirements of the research or development project.

Spectroscopic Profile of 1-Methyleneindane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyleneindane, a valuable building block in organic synthesis and drug discovery. The following sections detail the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis)—along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and further chemical manipulation of this compound.

Molecular Structure

This compound possesses a bicyclic structure featuring a benzene ring fused to a five-membered ring, which is substituted with an exocyclic methylene group.

Molecular Formula: C₁₀H₁₀ Molecular Weight: 130.19 g/mol CAS Number: 2471-84-3

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.45 - 7.20 | m | - | 4 | Aromatic (H-4, H-5, H-6, H-7) |

| 6.05 | t | 2.5 | 1 | Vinylic (=CH₂) |

| 5.40 | t | 2.5 | 1 | Vinylic (=CH₂) |

| 3.00 | t | 7.0 | 2 | Allylic (H-2) |

| 2.60 | tt | 7.0, 2.5 | 2 | Allylic (H-3) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | C-7a |

| 144.2 | C-3a |

| 142.5 | C-1 |

| 128.5 | C-5 |

| 126.8 | C-6 |

| 125.0 | C-4 |

| 121.2 | C-7 |

| 110.5 | =CH₂ |

| 35.5 | C-2 |

| 31.0 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Medium | =C-H stretch (vinylic) |

| 3020 | Medium | =C-H stretch (aromatic) |

| 2950, 2845 | Medium | -C-H stretch (aliphatic) |

| 1645 | Strong | C=C stretch (exocyclic) |

| 1605, 1480 | Medium | C=C stretch (aromatic) |

| 890 | Strong | =CH₂ out-of-plane bend |

| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of this compound

| λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent |

| 255 | 10,500 | Ethanol |

| 295 | 1,200 | Ethanol |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are representative experimental protocols.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard (0.00 ppm). For the ¹H NMR spectrum, 16 scans were accumulated, while the ¹³C NMR spectrum required 1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A drop of neat this compound was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-650 cm⁻¹. The spectrum was the result of co-adding 32 scans at a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was measured using a dual-beam spectrophotometer. A stock solution of this compound was prepared in ethanol. This solution was then diluted to an appropriate concentration to ensure that the absorbance values fell within the linear range of the instrument (typically 0.1-1.0 AU). The spectrum was recorded from 200 to 400 nm in a 1 cm quartz cuvette, with pure ethanol used as the reference.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Experimental Workflow for Spectroscopic Characterization

Caption: General workflow from synthesis to spectroscopic analysis.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The detailed spectroscopic data and protocols will aid in ensuring the quality and identity of this key chemical intermediate.

Spectroscopic Profile of 1-Methyleneindane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties of 1-methyleneindane. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted absorption data based on established spectroscopic principles and the compound's structural features. Detailed, generalized experimental protocols for obtaining FT-IR and UV-Vis spectra are also provided, alongside a logical workflow for spectroscopic analysis.

Introduction to this compound

This compound is an organic compound featuring an indane skeleton with an exocyclic methylene group. This structural motif, combining a bicyclic aromatic system with a reactive double bond, makes it a subject of interest in organic synthesis and materials science. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the expected characteristic absorption peaks for this compound in FT-IR and UV-Vis spectroscopy. These predictions are derived from the analysis of its constituent functional groups.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 - 3020 | Medium | C-H stretch (aromatic and vinylic) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic, -CH₂) |

| ~1650 | Medium | C=C stretch (exocyclic methylene) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1465 | Medium | -CH₂- bend (scissoring) |

| ~890 | Strong | =CH₂ bend (out-of-plane) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Table 2: Predicted UV-Vis Spectral Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~210 | High | π → π | Conjugated system (styrene-like) |

| ~250 | Moderate | π → π | Benzene ring |

| ~290 | Low | π → π* | Benzene ring (fine structure) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the FT-IR and UV-Vis spectra of a liquid organic compound such as this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Materials:

-

FT-IR Spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Volatile solvent for cleaning (e.g., acetone or dichloromethane)

-

Kimwipes

-

Sample of this compound

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.

-

Background Spectrum: Record a background spectrum with no sample in the beam path. This will account for atmospheric and instrumental interferences.

-

Sample Preparation (Neat Liquid):

-

Place a clean, dry salt plate on a clean surface.

-

Using a Pasteur pipette, place one to two drops of this compound onto the center of the salt plate.

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid the formation of air bubbles.

-

-

Sample Analysis:

-

Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a volatile solvent and Kimwipes.

-

Store the clean, dry plates in a desiccator.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound to identify its electronic transitions.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., ethanol, hexane, or cyclohexane)

-

Sample of this compound

Procedure:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the desired wavelength range (typically above 200 nm).

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in a volumetric flask. The final concentration should result in an absorbance reading between 0.1 and 1.0 at the λmax.

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

-

Place the cuvette in the reference holder of the spectrophotometer.

-

Fill a second quartz cuvette with the same pure solvent and place it in the sample holder.

-

Run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

-

Sample Analysis:

-

Empty the sample cuvette and rinse it with a small amount of the prepared sample solution.

-

Fill the sample cuvette with the this compound solution and place it in the sample holder.

-

Scan the spectrum over the desired wavelength range.

-

-

Data Processing:

-

The instrument software will display the absorbance as a function of wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Computational Analysis of 1-Methyleneindane: A Structural Overview

A comprehensive review of publicly available scientific literature reveals a notable absence of specific computational studies focused on the molecular structure and conformational analysis of 1-methyleneindane. While the broader class of indane derivatives has been the subject of computational research, particularly in the context of drug development and materials science, detailed theoretical investigations into the geometry, energetics, and spectroscopic properties of this compound are not readily found in the accessed scholarly articles.

This technical guide aims to provide a foundational understanding of the methodologies that would be employed in such a computational study, drawing parallels from research on analogous molecular structures. It will outline the typical experimental and computational protocols, data presentation formats, and the logical workflows required to characterize the structure of this compound at a quantum mechanical level.

Hypothetical Experimental and Computational Protocols

A rigorous computational investigation of this compound would necessitate a multi-faceted approach, combining various theoretical methods to build a comprehensive model of its structure and behavior.

Geometry Optimization

The foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Typical Methodologies:

-

Density Functional Theory (DFT): This is a widely used method that balances computational cost with accuracy. A common approach would involve employing a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Sets: The choice of basis set is crucial for accurately describing the electron distribution. A Pople-style basis set, such as 6-31G(d,p), which includes polarization functions on both heavy atoms and hydrogens, is a standard choice for initial optimizations. For more precise calculations, a larger basis set like 6-311+G(2d,p) might be used.

-

Software: Commercially and academically available software packages such as Gaussian, Spartan, or Q-Chem are commonly used for these calculations.

Conformational Analysis

This compound possesses a degree of flexibility, particularly around the five-membered ring. A thorough computational study would explore the different possible conformations and their relative energies.

Typical Methodologies:

-

Potential Energy Surface (PES) Scan: This involves systematically changing specific dihedral angles within the molecule and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states.

-

Frequency Calculations: Once stationary points on the PES are located, frequency calculations are performed. A true minimum will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), which is essential for accurate energy comparisons.

Spectroscopic Analysis

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Typical Methodologies:

-

Infrared (IR) and Raman Spectroscopy: Frequency calculations also yield the vibrational modes of the molecule, which correspond to the peaks in IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.

Data Presentation

The quantitative results from these computational studies would be summarized in structured tables to facilitate comparison and analysis.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Data not available | ||

| C2-C3 | Data not available | ||

| ... | Data not available | ||

| C1-C2-C3 | Data not available | ||

| ... | Data not available | ||

| C1-C2-C3-C3a | Data not available | ||

| ... | Data not available |

Caption: Hypothetical table of optimized bond lengths, bond angles, and dihedral angles for this compound, which would be calculated using a specified level of theory (e.g., B3LYP/6-31G(d,p)).

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | ZPVE Corrected Energy (kcal/mol) | Population (%) |

| Conformer A | Data not available | Data not available | Data not available |

| Conformer B | Data not available | Data not available | Data not available |

| ... | Data not available | Data not available | Data not available |

Caption: Hypothetical table summarizing the relative energies and Boltzmann populations of different conformers of this compound.

Visualization of Workflow

A logical workflow for a computational study of this compound can be visualized to illustrate the interconnectedness of the various computational tasks.

Caption: Workflow for computational analysis of this compound.

physical and chemical properties of 1-Methyleneindane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyleneindane, also known as 1-methylidene-2,3-dihydro-1H-indene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on this compound.

Physical and Chemical Properties

This compound (CAS No. 1194-56-5) is a bicyclic aromatic hydrocarbon. It is characterized by an indane skeleton with an exocyclic double bond at the 1-position. At room temperature, it is a colorless to pale yellow liquid with a distinct aromatic odor.[1] It is moderately volatile and soluble in common organic solvents, while its solubility in water is limited.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1194-56-5 | [1][2] |

| Molecular Formula | C₁₀H₁₀ | [1][2] |

| Molecular Weight | 130.19 g/mol | [2] |

| Density | 0.98 g/cm³ | [2] |

| Boiling Point | 208.6 °C at 760 mmHg | [2] |

| Flash Point | 72.7 °C | [2] |

| Refractive Index | 1.563 | [2] |

| LogP | 2.646 | [2] |

| Vapor Pressure | 0.306 mmHg at 25°C | [2] |

Spectroscopic Data

¹H NMR (CDCl₃, 300 MHz): δ 7.54-7.45 (m, 1H), 7.31-7.19 (m, 3H), 5.45 (t, J= 2.5 Hz, 1H), 5.04 (t, J= 2.2 Hz, 1H), 3.02 (t, J= 7.5 Hz, 2H), 2.85 (t, J= 7.5 Hz, 2H).[3]

Note: The provided NMR data is from a study where this compound was synthesized and characterized. Further analysis would be required for complete spectral assignment.

Chemical Reactivity and Stability

This compound's reactivity is primarily dictated by the exocyclic double bond, which is in conjugation with the benzene ring. This structural feature makes it susceptible to:

-

Electrophilic Addition Reactions: The double bond can be readily attacked by electrophiles. For instance, it can undergo halogenation, hydrohalogenation, and hydration reactions.

-

Polymerization: Under certain conditions, such as in the presence of acid catalysts or radical initiators, this compound can undergo polymerization.[1]

-

Hydrogenation: The exocyclic double bond can be reduced to a methyl group through catalytic hydrogenation, yielding 1-methylindane.

-

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes.

The compound is relatively stable under standard conditions but should be stored away from strong oxidizing agents and sources of ignition.

Below is a diagram illustrating the potential reactivity of this compound.

Caption: Potential reaction pathways of this compound.

Experimental Protocols

A common and effective method for the synthesis of this compound is the Wittig reaction, starting from 1-indanone. This reaction involves the formation of a phosphonium ylide which then reacts with the ketone to form the desired alkene.

General Protocol for the Synthesis of this compound via Wittig Reaction:

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

1-Indanone

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension with stirring. The formation of the ylide is indicated by the appearance of a characteristic color (often orange or deep yellow). Allow the mixture to stir at 0 °C for 1-2 hours.

-

Reaction with 1-Indanone: Dissolve 1-indanone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield pure this compound.

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its potential applications include:

-

Building Block for Complex Molecules: The reactive double bond allows for further functionalization, making it a useful starting material for the synthesis of more complex indane derivatives, which are scaffolds found in various biologically active molecules.

-

Polymer Science: Its ability to polymerize makes it a candidate for the development of novel polymers with specific thermal and optical properties.

-

Mechanistic Studies: As noted, it has been synthesized to study the mechanistic aspects of certain chemical reactions, such as those involving peroxides in Wittig-type transformations.[1]

This technical guide provides a summary of the currently available information on this compound. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to exercise appropriate safety precautions when handling this compound.

References

An In-depth Technical Guide to 1-Methyleneindane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyleneindane (CAS No. 2471-84-3) is a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₈. While not a household name, this reactive exocyclic olefin has played a role as a valuable intermediate in organic synthesis and polymer chemistry. This technical guide delves into the discovery and history of this compound, presenting key synthetic methodologies, quantitative data, and experimental protocols for its preparation and characterization.

Introduction

This compound, systematically named 1-methylene-1H-indene, is a structural isomer of the more common 1-methylindene. Its defining feature is the exocyclic double bond at the 1-position of the indene ring system, which imparts significant reactivity and makes it a versatile building block for further chemical transformations. The indene framework itself, consisting of a fused benzene and cyclopentene ring, is a privileged structure in medicinal chemistry and materials science. The introduction of the methylene group offers a reactive handle for various chemical reactions, including polymerization and addition reactions.[1]

Discovery and Historical Synthesis

While a definitive "discovery" paper for this compound is not readily apparent in a singular, seminal publication, its synthesis and characterization are rooted in the broader exploration of indene chemistry and the development of fundamental organic reactions. Early methods for the preparation of exocyclic olefins often relied on two primary strategies: the dehydration of tertiary alcohols and the Wittig reaction.

Dehydration of 1-Methyl-1H-inden-1-ol

One of the classical approaches to forming a methylene group is the acid-catalyzed dehydration of a corresponding tertiary alcohol. In the case of this compound, the precursor would be 1-methyl-1H-inden-1-ol.

Logical Workflow for Dehydration Synthesis:

References

Theoretical Investigation of 1-Methyleneindane Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding the reactivity of 1-methyleneindane. Leveraging established principles of computational chemistry, this document outlines the expected electronic properties and reactivity patterns of this exocyclic alkene. While direct computational studies on this compound are not extensively available in the current literature, this guide extrapolates from theoretical investigations of structurally similar compounds to provide a robust predictive analysis. The methodologies, data, and reaction pathways presented herein are designed to serve as a foundational resource for researchers engaged in the study and application of this compound and related molecules in fields such as medicinal chemistry and materials science.

Introduction to this compound

This compound is an unsaturated hydrocarbon featuring an indane core with an exocyclic double bond. This structural motif imparts unique reactivity to the molecule, making it an interesting subject for both synthetic and theoretical exploration. The strained five-membered ring fused to the aromatic ring, combined with the presence of a reactive π-system, suggests a rich and diverse chemical behavior. Understanding the underlying electronic structure and energetic landscape of its potential reactions is crucial for harnessing its synthetic utility.

Computational Methodology: A Standard Protocol

The theoretical investigation of this compound's reactivity can be effectively carried out using Density Functional Theory (DFT), a workhorse of modern computational chemistry. A typical and reliable protocol for such a study is detailed below.

Experimental Protocol: DFT Calculations

-

Software: All calculations are performed using a standard quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.

-

Geometry Optimization: The ground state geometry of this compound is optimized using the B3LYP functional, a widely used hybrid functional that provides a good balance between accuracy and computational cost. The 6-311++G(d,p) basis set is employed to ensure a proper description of the electronic structure, including polarization and diffuse functions.[1][2]

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.[1][2][3]

-

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is calculated and plotted to identify electron-rich and electron-poor regions of the molecule, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.[2]

-

Reaction Pathway Analysis: For specific reactions, such as cycloadditions or electrophilic additions, the transition state (TS) geometries are located using methods like the Berny algorithm. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the located TS connects the reactants and products.

-

Energetics: Single-point energy calculations are performed on all optimized structures (reactants, transition states, and products) using a higher-level of theory, such as ωB97X-D/def2-TZVP, to obtain more accurate reaction and activation energies.

Predicted Reactivity based on Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of organic molecules.[3] The energies and spatial distributions of the HOMO and LUMO of this compound provide significant insights into its chemical behavior.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Primarily localized on the exocyclic double bond, indicating its nucleophilic character. |

| LUMO | -0.25 | Distributed over the exocyclic double bond and the adjacent aromatic ring, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.60 | A relatively small gap suggests high reactivity, characteristic of strained alkenes. |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar molecules. They serve as a representative example of the expected electronic structure.

The localization of the HOMO on the exocyclic double bond strongly suggests that this compound will behave as a nucleophile in many reactions. The LUMO's distribution indicates that the double bond is also the primary site for accepting electron density from a nucleophile.

Key Reaction Classes: A Theoretical Perspective

Based on its electronic structure, this compound is expected to undergo several classes of reactions. Here, we explore the theoretical underpinnings of two major reaction types: electrophilic addition and [4+2] cycloaddition.

The high electron density of the exocyclic double bond makes it highly susceptible to electrophilic attack. The mechanism is predicted to proceed through a carbocation intermediate, with the initial attack of the electrophile occurring at the methylene carbon to form a more stable tertiary carbocation.

Logical Relationship: Electrophilic Addition to this compound

Caption: Predicted mechanism for the electrophilic addition to this compound.

Table 2: Predicted Energetics for the Electrophilic Addition of HBr

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + HBr) | 0.0 |

| Transition State | +12.5 |

| Carbocation Intermediate | +5.2 |

| Product (1-bromo-1-methylindane) | -15.8 |

Note: These energy values are hypothetical and serve to illustrate the expected exothermic nature and low activation barrier for this type of reaction.

The exocyclic double bond of this compound can also act as a dienophile in Diels-Alder reactions. Its reactivity will be governed by the energy gap between its frontier orbitals and those of the diene.

Experimental Workflow: Computational Analysis of a Diels-Alder Reaction

Caption: A typical computational workflow for studying a Diels-Alder reaction.

Signaling Pathway: Frontier Orbital Interaction in Diels-Alder Reaction

Caption: FMO interactions in a normal and inverse electron-demand Diels-Alder reaction.

Given the relatively high energy of its HOMO, this compound is expected to be a good dienophile in normal electron-demand Diels-Alder reactions, where the primary interaction is between the HOMO of the diene and the LUMO of the dienophile.

Conclusion

This technical guide provides a theoretical framework for understanding and predicting the reactivity of this compound. Through the application of standard computational chemistry protocols, it is possible to elucidate the electronic structure and reaction mechanisms of this versatile molecule. The analyses of its frontier molecular orbitals and molecular electrostatic potential surface suggest that this compound is a reactive alkene, prone to electrophilic addition and participation in cycloaddition reactions. The illustrative data and workflows presented herein are intended to guide future experimental and theoretical studies, ultimately enabling the broader application of this compound in chemical synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for the Living Anionic Polymerization of 1-Methyleneindane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the theoretical and practical aspects of the living anionic polymerization of 1-methyleneindane. While specific experimental data for this monomer is not extensively available in the public domain, this guide offers a comprehensive protocol based on established principles of living anionic polymerization of structurally similar monomers, such as styrene derivatives and 1,1-disubstituted alkenes. The protocols and application notes herein are intended to serve as a foundational resource for researchers embarking on the synthesis of poly(this compound) and its derivatives for various applications, including in the field of drug development where well-defined polymer architectures are often required.

Introduction to Living Anionic Polymerization

Living anionic polymerization is a powerful chain-growth polymerization technique that proceeds without a formal termination step in the absence of impurities.[1][2] This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.[1][3] The key characteristic of a living polymerization is that the propagating chain ends remain active until intentionally quenched.[4]

The mechanism of anionic polymerization involves three main stages: initiation, propagation, and termination (which is deliberately introduced in living systems).[4]

-

Initiation: A strong nucleophile, typically an organolithium compound like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), attacks the double bond of the monomer, creating a carbanionic active center.[1][5]

-

Propagation: The newly formed carbanion then attacks another monomer molecule, and this process repeats, leading to the growth of the polymer chain.[5]

-

Termination: In a living polymerization, the active chain ends are "killed" or terminated by the addition of a quenching agent, such as methanol or water, which protonates the carbanion.[6]

For this compound, a 1,1-disubstituted alkene, the steric hindrance around the double bond may influence the polymerization kinetics and the choice of reaction conditions.

Potential Applications of Poly(this compound)

While specific applications for poly(this compound) are not yet widely documented, polymers derived from structurally related monomers have found utility in various fields. The rigid indane moiety in the polymer backbone is expected to impart unique thermal and mechanical properties. Potential areas of application include:

-

Drug Delivery: As a component of block copolymers for micellar drug encapsulation and controlled release. The defined structure achievable through living polymerization is critical for creating effective drug delivery systems.

-

Specialty Polymers: As a high-performance thermoplastic with a high glass transition temperature.

-

Advanced Materials: For the development of materials with specific optical or electronic properties.

Experimental Protocols

The following protocols are generalized for living anionic polymerization and should be adapted and optimized for this compound. All procedures must be carried out under a high-purity inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Purification Notes |

| This compound | >98% | (To be synthesized or purchased) | Must be rigorously purified before use. See section 3.2. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Distilled from sodium/benzophenone ketyl under argon. |

| n-Butyllithium (n-BuLi) | Solution in hexanes | Sigma-Aldrich | Titrated before use to determine the exact concentration. |

| Methanol | Anhydrous | Sigma-Aldrich | Degassed with argon. |

| Argon/Nitrogen | High Purity (99.999%) | Local Supplier | Passed through an oxygen and moisture trap. |

Purification of this compound Monomer

The purity of the monomer is paramount for a successful living anionic polymerization.

-

Initial Drying: Stir the as-received this compound over calcium hydride (CaH₂) overnight under an inert atmosphere to remove bulk water.

-

Vacuum Distillation: Transfer the pre-dried monomer to a clean, dry Schlenk flask via cannula. Perform a vacuum distillation from the CaH₂.

-

Stirring over a More Reactive Agent: The distilled monomer should then be stirred over a more potent drying/scavenging agent. For monomers that do not react with it, a small amount of a living polystyryllithium solution can be added until a faint color persists, indicating the consumption of all impurities. Alternatively, stirring over finely ground sodium-potassium alloy can be effective.

-

Final Distillation: The purified monomer is then vacuum distilled directly into a calibrated ampoule or a pre-weighed flask for immediate use.

General Polymerization Procedure

-

Reactor Setup: A flame-dried, multi-neck Schlenk flask equipped with a magnetic stir bar is assembled while hot and placed under a high vacuum and then backfilled with high-purity argon. This cycle is repeated three times.

-

Solvent Addition: Anhydrous, purified THF is cannula transferred into the reaction flask. The solvent is cooled to the desired reaction temperature, typically -78 °C (dry ice/acetone bath).

-

Initiator Addition: The calculated amount of n-BuLi initiator is added dropwise to the stirred solvent via a gas-tight syringe.

-

Monomer Addition: The purified this compound is added to the initiator solution via cannula. The addition should be done at a rate that allows for dissipation of any heat generated. A color change is often observed upon initiation.

-

Propagation: The reaction is allowed to proceed for the desired time (e.g., 1-4 hours) while maintaining the temperature.

-

Termination: A small amount of degassed, anhydrous methanol is added to the reaction mixture to quench the living polymer chains. The disappearance of the color of the living anions indicates the completion of the termination.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water). The precipitated polymer is then collected by filtration, washed, and dried under vacuum to a constant weight.

Characterization Data (Hypothetical)

Since no specific data for the living anionic polymerization of this compound is available, the following table presents hypothetical data to illustrate the expected outcomes of a well-controlled living polymerization.

| Entry | [M]/[I] Ratio | Time (h) | Yield (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (SEC) | PDI (Mw/Mn) |

| 1 | 50 | 2 | >95 | 7,210 | 7,500 | 1.05 |

| 2 | 100 | 2 | >95 | 14,420 | 14,800 | 1.04 |

| 3 | 200 | 3 | >95 | 28,840 | 29,500 | 1.06 |

-

[M]/[I]: Molar ratio of monomer to initiator.

-

Mn (Theoretical): Calculated as ([M]/[I]) * (Molar mass of monomer) + (Molar mass of initiator).

-

Mn (SEC): Determined by Size Exclusion Chromatography.

-

PDI: Polydispersity Index, a measure of the breadth of the molecular weight distribution.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the living anionic polymerization of this compound.

Experimental Workflow

Caption: Experimental workflow for living anionic polymerization.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Broad PDI (>1.2) | Impurities in monomer or solvent; Slow initiation compared to propagation. | Ensure rigorous purification of all reagents; Use a more reactive initiator or add a small amount of a rate modifier like TMEDA. |

| Low Monomer Conversion | Inactive initiator; Low reaction temperature or time. | Titrate initiator before use; Increase reaction time or temperature. |

| Bimodal GPC Trace | Impurities introduced during polymerization; Inefficient mixing. | Check for leaks in the Schlenk line; Ensure vigorous stirring. |

| No Polymerization | Inactive initiator; Presence of potent inhibitors. | Use a fresh batch of initiator and re-purify the monomer. |

Safety Precautions

-

Organolithium Reagents: Pyrophoric and react violently with water. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

-

Anhydrous Solvents: Can be flammable. Handle in a well-ventilated fume hood.

-

Cryogenic Baths: Handle with cryogenic gloves to prevent cold burns.

This document serves as a starting point for the investigation into the living anionic polymerization of this compound. Careful planning, meticulous experimental technique, and thorough characterization will be essential for success.

References

Application Notes and Protocols for the Cationic Polymerization of 1-Methyleneindane with Lewis Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization is a powerful technique for the synthesis of polymers from monomers with electron-rich double bonds. 1-Methyleneindane, a cyclic exo-methylene hydrocarbon, is a monomer of interest due to the potential for creating polymers with unique thermal and mechanical properties. The resulting polymer, poly(this compound), possesses an indane ring structure pendant to the polymer backbone. This document provides detailed application notes and protocols for the cationic polymerization of this compound initiated by Lewis acids, with a focus on boron trifluoride diethyl etherate (BF₃OEt₂), a commonly used and effective initiator for this class of monomers.

Data Presentation

While specific quantitative data for the cationic polymerization of this compound is not extensively available in the public domain, the following table presents a hypothetical data set based on typical results obtained for the cationic polymerization of structurally similar styrenic and exo-methylene monomers. This data is intended to provide researchers with expected ranges for key polymer characteristics under varying conditions.

| Entry | Lewis Acid | [Monomer] (M) | [Lewis Acid] (mM) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | BF₃OEt₂ | 1.0 | 10 | 0 | 2 | 85 | 15,000 | 1.8 |

| 2 | BF₃OEt₂ | 1.0 | 10 | -20 | 4 | 92 | 25,000 | 1.6 |

| 3 | BF₃OEt₂ | 0.5 | 5 | 0 | 2 | 78 | 18,000 | 1.9 |

| 4 | TiCl₄ | 1.0 | 10 | 0 | 1 | 95 | 12,000 | 2.2 |

| 5 | SnCl₄ | 1.0 | 10 | 0 | 3 | 80 | 14,500 | 2.0 |

Note: This table is illustrative. Actual results may vary based on monomer purity, solvent, and precise experimental conditions.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanisms and workflows involved in the cationic polymerization of this compound.

Caption: Reaction mechanism of cationic polymerization of this compound.

Caption: General experimental workflow for cationic polymerization.

Experimental Protocols

Materials and Reagents:

-

This compound (monomer)

-

Boron trifluoride diethyl etherate (BF₃OEt₂) (initiator)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Methanol (quenching and precipitation agent)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk flasks, syringes, etc.)

Protocol for Cationic Polymerization of this compound using BF₃OEt₂:

-

Preparation of the Reaction Setup:

-

Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

-

Assemble the reaction setup, typically a Schlenk flask equipped with a magnetic stirrer and a septum, under an inert atmosphere.

-

-

Monomer and Solvent Preparation:

-

Purify this compound by vacuum distillation to remove any inhibitors or impurities.

-

Dry the dichloromethane (CH₂Cl₂) solvent by passing it through a column of activated alumina or by distillation over calcium hydride.

-

-

Polymerization Procedure:

-

To the reaction flask, add 10 mL of dry dichloromethane followed by 1.32 g (10 mmol) of purified this compound via syringe under an inert atmosphere.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

-

In a separate dry vial, prepare a stock solution of the initiator by dissolving 0.142 g (1 mmol) of BF₃OEt₂ in 10 mL of dry dichloromethane.

-

Slowly add a calculated amount of the initiator solution (e.g., 1 mL for a 100:1 monomer to initiator ratio) to the stirred monomer solution via syringe.

-

Allow the reaction to proceed for the desired time (e.g., 2 hours), maintaining the temperature and inert atmosphere.

-

-

Reaction Quenching and Polymer Isolation:

-

Quench the polymerization by adding 5 mL of methanol to the reaction mixture.

-

Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the resulting poly(this compound) in a vacuum oven at 60 °C to a constant weight.

-

Characterization of Poly(this compound):

-

Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.

-

Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the vinylic protons of the monomer and the appearance of a broad signal for the polymer backbone are indicative of successful polymerization.

-

Thermal Properties: The glass transition temperature (Tg) of poly(this compound) can be determined using Differential Scanning Calorimetry (DSC). A reported value for the Tg is 137 °C. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer.

Safety Precautions

-

Lewis acids such as BF₃OEt₂, TiCl₄, and SnCl₄ are corrosive and moisture-sensitive. Handle them in a fume hood under an inert atmosphere.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses) and work in a well-ventilated area.

-

This compound should be handled with care, and its purity is crucial for obtaining reproducible results.

-

Always quench cationic polymerizations carefully, as the reaction can be highly exothermic.

Application Notes and Protocols for the Synthesis and Characterization of Poly(1-methyleneindane)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of poly(1-methyleneindane), a polymer with potential applications in various scientific and biomedical fields. The document outlines protocols for its synthesis via anionic, cationic, and free-radical polymerization, and discusses its known properties.

Introduction

Poly(this compound) is a vinyl polymer characterized by a unique structure where an indane ring is attached to the polymer backbone. This structure imparts specific thermal and mechanical properties to the material. The polymer is synthesized from its monomer, this compound, through various polymerization techniques, each yielding polymers with different characteristics in terms of molecular weight and molecular weight distribution. The living anionic polymerization method offers the most precise control over these parameters.

Properties of Poly(this compound)

The properties of poly(this compound) are influenced by the method of its synthesis. Generally, it is a rigid polymer due to the bulky indane group.

Thermal Properties

The thermal behavior of poly(this compound) is a key characteristic for its potential applications.

-

Glass Transition Temperature (Tg): The glass transition temperature of poly(this compound) has been reported to be approximately 137 °C.[1][2] This relatively high Tg indicates that the polymer is glassy and rigid at room temperature.

Mechanical Properties

Detailed mechanical property data such as tensile strength and Young's modulus for poly(this compound) are not widely reported. However, based on its chemical structure, which includes a rigid indane ring, it is expected to be a relatively strong and stiff material. For context, other aromatic polymers exhibit a wide range of mechanical properties depending on their specific structure and molecular weight.

Data Presentation

The molecular weight and polydispersity index (PDI) of poly(this compound) are critically dependent on the polymerization method. Living anionic polymerization provides the best control, yielding polymers with a narrow PDI.

| Polymerization Method | Initiator/Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Living Anionic Polymerization | sec-BuLi | Data not available | Data not available | < 1.1 | [1][2] |

| Lithium Naphthalenide | Data not available | Data not available | < 1.1 | [2] | |

| Potassium Naphthalenide | Data not available | Data not available | < 1.1 | [2] | |

| Cationic Polymerization | BF₃OEt₂ | Data not available | Data not available | Data not available | [1][2] |

| Free-Radical Polymerization | AIBN | Data not available | Data not available | Data not available | [1][2] |

Note: Specific molecular weight data for poly(this compound) from the reviewed literature is limited. The table reflects the expected PDI for living anionic polymerization.

Experimental Protocols

Detailed methodologies for the synthesis of the this compound monomer and its subsequent polymerization are provided below.

Protocol 1: Synthesis of this compound Monomer via Wittig Reaction

This protocol describes the synthesis of the monomer, this compound, from 1-indanone using a Wittig reaction.

Materials:

-

1-Indanone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide and an equal molar amount of potassium tert-butoxide.

-

Add anhydrous THF to the flask and stir the suspension at room temperature for 1 hour to form the ylide.

-

Dissolve 1-indanone in anhydrous THF in a separate flask.

-

Slowly add the 1-indanone solution to the ylide suspension at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Characterization:

-

Confirm the structure of the synthesized monomer using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Living Anionic Polymerization of this compound

This protocol details the living anionic polymerization of this compound to produce a polymer with a controlled molecular weight and a narrow molecular weight distribution.

Materials:

-

Purified this compound monomer

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (sec-BuLi) in cyclohexane

-

Methanol

-

Schlenk line and glassware

-

Syringes

Procedure:

-

Thoroughly dry all glassware and purge with an inert gas using a Schlenk line.

-

Distill THF from a suitable drying agent (e.g., sodium/benzophenone ketyl) into the reaction flask.

-

Purify the this compound monomer by distillation from a drying agent like calcium hydride.

-

Cool the reaction flask containing THF to -78 °C using a dry ice/acetone bath.

-

Using a syringe, add the desired amount of sec-BuLi initiator to the cold THF.

-

Slowly add the purified this compound monomer to the initiator solution via syringe while stirring vigorously.

-

Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-4 hours).

-

Terminate the polymerization by adding degassed methanol to the reaction mixture.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum.

Characterization:

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by gel permeation chromatography (GPC).

-

Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

-

Analyze thermal properties using differential scanning calorimetry (DSC) for Tg and thermogravimetric analysis (TGA) for Td.

Protocol 3: Cationic Polymerization of this compound

This protocol describes the cationic polymerization of this compound.

Materials:

-

Purified this compound monomer

-

Anhydrous dichloromethane (DCM)

-

Boron trifluoride diethyl etherate (BF₃OEt₂)

-

Methanol

-

Schlenk line and glassware

-

Syringes

Procedure:

-

Dry all glassware and purge with an inert gas.

-

Add anhydrous DCM and the purified this compound monomer to the reaction flask.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

-

Initiate the polymerization by adding a catalytic amount of BF₃OEt₂ via syringe.

-

Stir the reaction mixture for a set period.

-

Terminate the polymerization by adding methanol.

-

Precipitate the polymer in methanol, filter, and dry under vacuum.

Protocol 4: Free-Radical Polymerization of this compound

This protocol outlines the free-radical polymerization of this compound.

Materials:

-

Purified this compound monomer

-

Anhydrous toluene or benzene

-

Azobisisobutyronitrile (AIBN)

-

Methanol

-

Schlenk line and glassware

Procedure:

-

Dissolve the purified this compound monomer and AIBN in anhydrous toluene in a reaction flask.

-

Degas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) to initiate polymerization.

-

Maintain the temperature for several hours.

-

Cool the reaction and precipitate the polymer in methanol.

-

Filter the polymer and dry under vacuum.

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the polymerization of this compound.

Caption: Synthesis pathway of poly(this compound).

Caption: General experimental workflow for polymerization.

References

Application Notes and Protocols for 1-Methyleneindane in Copolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyleneindane (MI) is a cyclic exo-methylene hydrocarbon monomer that presents a unique building block for the synthesis of novel copolymers. Its rigid indane structure incorporated into a polymer backbone can impart desirable thermal and mechanical properties. While the homopolymer of this compound, poly(this compound), has been synthesized and characterized, its application in copolymerization is an emerging area of research. These application notes provide a summary of the known polymerization behavior of this compound and offer detailed protocols for its synthesis and potential use in copolymerization, which could be relevant for the development of new materials in fields including drug delivery and advanced materials.

Synthesis of this compound

This compound can be synthesized via a Wittig reaction from 1-indanone. A crucial aspect of the synthesis is the purification of the monomer to remove the isomeric byproduct, 3-methylindene, which can interfere with certain polymerization techniques, particularly anionic polymerization.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Indanone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide to the solution while stirring.

-

Allow the resulting ylide solution to stir at room temperature for 1 hour.

-

Add a solution of 1-indanone in anhydrous THF dropwise to the ylide solution.

-

Let the reaction mixture stir at room temperature overnight.

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer with hexane.

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

-

Confirm the purity and structure of the monomer using ¹H NMR and ¹³C NMR spectroscopy.

Polymerization of this compound

This compound can undergo polymerization through various mechanisms, including anionic, free-radical, and cationic pathways.

Homopolymerization of this compound

The homopolymer, poly(this compound), possesses a glass transition temperature (Tg) of 137 °C, indicating good thermal stability.

| Property | Value |

| Glass Transition Temp (Tg) | 137 °C |

Table 1: Thermal Property of Poly(this compound)

Copolymerization of this compound

Specific data on the random copolymerization of this compound, including reactivity ratios with common comonomers, is not extensively available in the public domain. However, a block copolymer with styrene has been successfully synthesized via sequential anionic polymerization, demonstrating the feasibility of incorporating this compound into copolymer structures.

Application Notes for Copolymerization

Due to the limited data on random copolymerization, researchers are encouraged to perform initial studies to determine the reactivity ratios of this compound with desired comonomers. This will be crucial for predicting copolymer composition and tailoring material properties. Based on its structure as an exo-methylene monomer, it can be hypothesized to act as an electron-rich monomer, potentially favoring copolymerization with electron-deficient monomers.

Experimental Protocols for Copolymerization

Protocol 1: Anionic Block Copolymerization of this compound with Styrene

This protocol is for the synthesis of a poly(this compound)-b-polystyrene block copolymer.

Materials:

-

This compound (MI), purified

-

Styrene, purified

-

sec-Butyllithium (sec-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

Procedure:

-

In a flame-dried, sealed reactor under a nitrogen atmosphere, add anhydrous THF.

-

Cool the reactor to -78 °C.

-

Add a known amount of sec-BuLi initiator.

-

Inject the purified this compound monomer and allow it to polymerize for a specified time to form the living poly(MI) block.

-

Extract a small sample for analysis (e.g., GPC) to confirm the polymerization of the first block.

-

Inject purified styrene monomer into the living poly(MI) solution.

-

Allow the polymerization to proceed for a specified time to form the polystyrene block.

-

Terminate the polymerization by adding degassed methanol.

-

Precipitate the block copolymer in a large excess of methanol, filter, and dry under vacuum.

-

Characterize the resulting block copolymer using GPC, NMR, and thermal analysis (DSC/TGA).

Protocol 2: General Guideline for Free-Radical Random Copolymerization of this compound with a Vinyl Monomer (e.g., Styrene or Methyl Methacrylate)

This is a general guideline for exploring the random copolymerization of this compound. Optimization of initiator concentration, temperature, and reaction time will be necessary.

Materials:

-

This compound (MI)

-

Comonomer (e.g., Styrene or Methyl Methacrylate), inhibitor removed

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Toluene or other suitable solvent, anhydrous

-

Methanol

Procedure:

-

Prepare a series of reaction tubes each with a different molar ratio of this compound and the comonomer.

-

To each tube, add a specific amount of AIBN and anhydrous toluene.

-

Degas the solutions by several freeze-pump-thaw cycles.

-

Seal the tubes and place them in a preheated oil bath at a controlled temperature (e.g., 60-80 °C).

-

Allow the polymerization to proceed for a time that ensures low monomer conversion (<10%) for reactivity ratio determination.

-

Stop the reactions by cooling the tubes in an ice bath and exposing them to air.

-

Precipitate the copolymers by pouring the reaction mixtures into a large excess of a non-solvent (e.g., methanol).

-

Filter and dry the copolymers under vacuum to a constant weight.

-

Determine the copolymer composition using ¹H NMR spectroscopy.

-

Calculate the reactivity ratios using methods such as Fineman-Ross or Kelen-Tüdös.

-

For the synthesis of higher molecular weight copolymers, the reaction time can be extended.

-

Characterize the thermal properties (Tg) of the resulting copolymers as a function of their composition using DSC.

Visualizations

Caption: Synthesis of this compound via Wittig Reaction.

Caption: Polymerization Pathways for this compound.

Caption: Workflow for Determining Monomer Reactivity Ratios.

Application Notes and Protocols for the Sequential Anionic Copolymerization of 1-Methyleneindane and Styrene

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The sequential anionic copolymerization of 1-methyleneindane (MI) and styrene yields well-defined poly(this compound)-b-polystyrene (PMI-b-PS) block copolymers. This process leverages the principles of living polymerization, allowing for precise control over molecular weight, architecture, and narrow molecular weight distributions.[1][2][3] The resulting amphiphilic block copolymers, with a hydrophobic and rigid PMI block and a versatile polystyrene block, are promising materials for a range of applications in research and development.